molecular formula C14H14N4O3 B2646772 5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile CAS No. 613649-75-5

5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Cat. No. B2646772
CAS RN: 613649-75-5
M. Wt: 286.291
InChI Key: OUKRUBQZDVQGJB-UHFFFAOYSA-N
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Description

5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, also known as A-867744, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of oxazole derivatives and has shown promising results in various studies related to neuroscience and pharmacology.

Scientific Research Applications

Synthesis and Characterization

The compound 5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a versatile intermediate for synthesizing a wide range of heterocyclic compounds. Research has shown the synthesis of various derivatives, demonstrating the compound's utility in organic synthesis. For instance, its use in the preparation of 5-alkylthio-3-methylisothiazole-4-carbonitriles through alkylation, followed by iodine oxidation, highlights its role in generating sulfur-containing heterocycles (James & Krebs, 1982). Another study synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoalkyl substituents, showcasing the compound's flexibility in creating diverse molecular structures (Chumachenko et al., 2014).

Reactivity and Transformations

The compound's reactivity has been explored in various chemical transformations, offering insights into its potential applications in synthetic chemistry. For example, studies on its interaction with hydrazine hydrate to produce recyclization products demonstrate its utility in forming novel heterocycles, which could be of interest in drug development and materials science (Chumachenko, Shablykin, & Brovarets, 2014).

Anticancer Evaluation

Research into the anticancer properties of related oxazole-4-carbonitriles has shown promising results, suggesting potential therapeutic applications. A study evaluating the in vitro anticancer activity of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles revealed significant growth inhibitory and cytostatic activities against various cancer cell lines, highlighting the compound's relevance in medicinal chemistry and oncology research (Kachaeva et al., 2018).

properties

IUPAC Name

5-(2-methylpropylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9(2)8-16-14-12(7-15)17-13(21-14)10-3-5-11(6-4-10)18(19)20/h3-6,9,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKRUBQZDVQGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

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